Cas no 1806422-75-2 (3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile)
3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile
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- Inchi: 1S/C14H9F3N2/c15-14(16,17)11-7-9-19-12(6-8-18)13(11)10-4-2-1-3-5-10/h1-5,7,9H,6H2
- InChI Key: GBNBYLIQHNPULR-UHFFFAOYSA-N
- SMILES: FC(C1C=CN=C(CC#N)C=1C1C=CC=CC=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 338
- XLogP3: 3.1
- Topological Polar Surface Area: 36.7
3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002753-250mg |
3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile |
1806422-75-2 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
| Alichem | A029002753-500mg |
3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile |
1806422-75-2 | 95% | 500mg |
$1,802.95 | 2022-03-31 | |
| Alichem | A029002753-1g |
3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile |
1806422-75-2 | 95% | 1g |
$2,866.05 | 2022-03-31 |
3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile
Comprehensive Overview of 3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile (CAS No. 1806422-75-2)
3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile (CAS No. 1806422-75-2) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyridine family, characterized by its unique trifluoromethyl and phenyl substituents, which enhance its reactivity and potential applications. The presence of the acetonitrile group further contributes to its versatility in synthetic chemistry, making it a valuable intermediate for developing novel bioactive molecules.
In recent years, the demand for fluorinated pyridine derivatives has surged due to their remarkable stability, lipophilicity, and bioavailability. Researchers are particularly interested in 3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile for its potential role in drug discovery, especially in the design of kinase inhibitors and antimicrobial agents. The trifluoromethyl group is known to improve metabolic stability and membrane permeability, which are critical factors in modern medicinal chemistry. This compound’s structural features align with current trends in small-molecule therapeutics, where precision and efficiency are paramount.
The synthesis of CAS No. 1806422-75-2 involves multi-step organic reactions, often starting from readily available pyridine precursors. Advanced techniques such as cross-coupling reactions and nucleophilic substitution are employed to introduce the phenyl and trifluoromethyl moieties. The final acetonitrile functionalization is achieved through cyanation reactions, ensuring high yield and purity. These synthetic pathways are frequently optimized to meet the growing industrial demand for high-quality intermediates.
From an industrial perspective, 3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile is a key building block in the production of advanced materials and specialty chemicals. Its applications extend beyond pharmaceuticals to include organic electronics and catalysis. For instance, its electron-withdrawing properties make it suitable for designing organic light-emitting diodes (OLEDs) and photovoltaic materials. The compound’s ability to act as a ligand in catalytic systems also opens doors for innovative green chemistry solutions.
Environmental and safety considerations are paramount when handling CAS No. 1806422-75-2. While it is not classified as a hazardous substance, proper laboratory practices, including the use of personal protective equipment (PPE) and adequate ventilation, are recommended. Regulatory compliance with REACH and FDA guidelines ensures its safe use in research and manufacturing. The compound’s stability under standard conditions further minimizes risks associated with storage and transportation.
The future prospects of 3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile are promising, with ongoing studies exploring its potential in cancer therapy and central nervous system (CNS) drug development. Its structural motif is being investigated for targeting specific enzymes and receptors, offering hope for treating complex diseases. Additionally, the rise of computational chemistry and AI-driven drug design has accelerated the discovery of new applications for this compound, making it a focal point in interdisciplinary research.
In conclusion, 3-Phenyl-4-(trifluoromethyl)pyridine-2-acetonitrile (CAS No. 1806422-75-2) stands as a testament to the ingenuity of modern chemical synthesis. Its multifaceted applications in pharmaceuticals, materials science, and catalysis underscore its importance in advancing technology and medicine. As research continues to unveil its full potential, this compound is poised to play a pivotal role in shaping the future of science and industry.
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